5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Overview
Description
5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the trifluoromethyl group and the phenyl ring contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves the condensation of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds. One common method includes the reaction of 7-hydroxy-5-(4-trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl3) under reflux conditions . Another approach involves the use of multicomponent reactions, such as the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and unsymmetrical β-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a notable example, where the compound can be arylated using aryl boronic acids.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the synthesis of the compound.
Aryl Boronic Acids: Used in Suzuki–Miyaura cross-coupling reactions.
Hydrazine Hydrate: Used in multicomponent reactions.
Major Products Formed
The major products formed from these reactions include various arylated derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Anticancer Agents: The compound has shown significant inhibitory activity against various cancer cell lines, including K562 and MKN45.
Kinase Inhibitors: It acts as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), showing potential in targeting both wild-type and mutant EGFR.
Enzymatic Inhibitors: The compound has been reported to inhibit cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation.
Mechanism of Action
The mechanism of action of 5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with molecular targets such as EGFR and CDKs. By mimicking ATP, the compound binds to the active site of these kinases, inhibiting their activity and thereby blocking cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PHTPP: A selective ERβ antagonist with a similar pyrazolo[1,5-a]pyrimidine structure.
Other Pyrazolo[1,5-a]pyrimidines: Compounds such as 7-(4-methylpiperazin-1-yl)-5-(4-trifluoromethyl)phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Uniqueness
The uniqueness of 5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE lies in its trifluoromethyl group and phenyl ring, which contribute to its potent biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c15-14(16,17)12-6-11(9-4-2-1-3-5-9)20-13-10(7-18)8-19-21(12)13/h1-5,8,11-12,20H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQUKVOZSZXLAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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